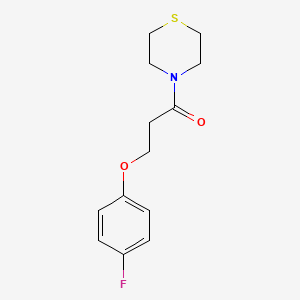

3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one

Description

3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one (C₁₃H₁₆FNO₂S) is a fluorinated aromatic ketone derivative featuring a thiomorpholine ring. Its structure comprises a 4-fluorophenoxy group linked via a propan-1-one backbone to a thiomorpholine moiety (a six-membered ring containing one sulfur and two nitrogen atoms) . Key properties include:

- Molecular Weight: 281.34 g/mol

- SMILES: Fc1ccc(OCCC(=O)N2CCSCC2)cc1

- Key Functional Groups: Fluorophenoxy (electron-withdrawing), thiomorpholine (sulfur-containing heterocycle), and ketone.

Its structural uniqueness lies in the combination of fluorine's electronegativity and the thiomorpholine's polarizable sulfur, which may influence physicochemical and pharmacological behavior.

Properties

IUPAC Name |

3-(4-fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2S/c14-11-1-3-12(4-2-11)17-8-5-13(16)15-6-9-18-10-7-15/h1-4H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRDDFLIYSQAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)CCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one (C₁₃H₁₆FNO₂S) features a propan-1-one core with a thiomorpholine ring (a six-membered heterocycle containing one nitrogen and one sulfur atom) at the ketone position and a 4-fluorophenoxy group at the terminal carbon. The molecular architecture necessitates sequential introduction of these substituents, often through nucleophilic substitutions, coupling reactions, or acylations.

Synthetic Route Design

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

- Thiomorpholine-4-ylpropan-1-one : Forms the ketone-thiomorpholine backbone.

- 4-Fluorophenoxypropane : Provides the ether-linked aryl group.

Key intermediates include 3-chloropropiophenone derivatives and functionalized thiomorpholine precursors.

Stepwise Synthesis

Synthesis of Thiomorpholine-4-ylpropan-1-one

Method A: Acylation of Thiomorpholine

Thiomorpholine reacts with 3-chloropropionyl chloride in the presence of a base (e.g., triethylamine) to form 3-chloro-1-thiomorpholin-4-ylpropan-1-one:

$$

\text{Thiomorpholine} + \text{ClCH}2\text{CH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{ClCH}2\text{CH}_2\text{C(O)N}(\text{thiomorpholine})

$$

This intermediate serves as a substrate for subsequent etherification.

Method B: Grignard Reaction

A thiomorpholine-derived Grignard reagent (e.g., thiomorpholine-magnesium bromide) reacts with 3-chloropropionyl chloride to yield the ketone:

$$

\text{RMgBr} + \text{ClCH}2\text{CH}2\text{COCl} \rightarrow \text{RCH}2\text{CH}2\text{COCl} \xrightarrow{\text{H}2\text{O}} \text{RCH}2\text{CH}_2\text{C(O)OH} \xrightarrow{\text{Oxidation}} \text{Ketone}

$$

Introduction of the 4-Fluorophenoxy Group

Etherification via Nucleophilic Substitution

3-Chloro-1-thiomorpholin-4-ylpropan-1-one undergoes nucleophilic displacement with 4-fluorophenoxide in a polar aprotic solvent (e.g., DMF) under reflux:

$$

\text{ClCH}2\text{CH}2\text{C(O)N}(\text{thiomorpholine}) + \text{NaOPhF} \rightarrow \text{PhF-O-CH}2\text{CH}2\text{C(O)N}(\text{thiomorpholine})

$$

Conditions :

Mitsunobu Reaction

For stereochemical control, 3-hydroxy-1-thiomorpholin-4-ylpropan-1-one couples with 4-fluorophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

$$

\text{HOCH}2\text{CH}2\text{C(O)N}(\text{thiomorpholine}) + \text{HOPhF} \xrightarrow{\text{DEAD, PPh}3} \text{PhF-O-CH}2\text{CH}_2\text{C(O)N}(\text{thiomorpholine})

$$

Advantages : Mild conditions, high regioselectivity.

Alternative Pathways

Pd-Catalyzed C–O Coupling

Aryl ethers are synthesized via palladium-catalyzed cross-coupling between 3-bromo-1-thiomorpholin-4-ylpropan-1-one and 4-fluorophenol:

$$

\text{BrCH}2\text{CH}2\text{C(O)N}(\text{thiomorpholine}) + \text{HOPhF} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{PhF-O-CH}2\text{CH}_2\text{C(O)N}(\text{thiomorpholine})

$$

Catalytic System :

Optimization and Challenges

Reaction Efficiency

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the propanone linker can be reduced to form alcohols.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule but differ in substituents or backbone:

Key Observations:

Electron-Withdrawing vs. Chlorine in offers moderate electron withdrawal but increases molecular weight and polarizability.

Backbone Flexibility and Reactivity: The enone (α,β-unsaturated ketone) in and introduces conjugation, enabling Michael addition reactions absent in the target's saturated propan-1-one backbone.

Heterocyclic Moieties :

- Thiomorpholine (target) vs. morpholine (): Sulfur in thiomorpholine reduces hydrogen-bonding capacity but increases lipophilicity and resistance to enzymatic degradation compared to oxygen-containing morpholine.

Physicochemical and Pharmacokinetic Implications

- Metabolic Stability: Sulfur in thiomorpholine may slow oxidative metabolism compared to morpholine or enone-containing analogs .

- Solubility: The hydroxyl group in and methoxy in enhance water solubility, whereas methylthio () and fluorophenoxy (target) reduce it.

Biological Activity

3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H16FNO2S. It features a thiomorpholine ring , which is crucial for its biological activity, along with a fluorophenoxy group that enhances its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 253.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P | Not specified |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to affect the EGFR (epidermal growth factor receptor) pathway, which is crucial in many cancers .

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain kinases involved in cell proliferation and survival.

- Modulation of Cell Signaling Pathways : It can influence pathways such as the MAPK/ERK pathway, leading to altered cell growth and apoptosis .

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers tested the antimicrobial efficacy of this compound against several pathogens, including Escherichia coli and Staphylococcus aureus. The results demonstrated a substantial reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential .

Study 2: Anticancer Effects

Another study focused on the anticancer effects of this compound on human breast cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased rates of apoptosis. The study concluded that this compound could be a promising candidate for further development as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| 1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol | Moderate | No |

| Fluconazole | Yes | No |

This table highlights that while some compounds exhibit antimicrobial properties, they may lack significant anticancer activity, underscoring the potential dual-action profile of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 3-(4-fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : A reductive amination approach is commonly employed for similar fluorophenoxy-substituted compounds. For instance, 1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-one can be synthesized via hydrogenation over Pd/C with benzylamine, followed by salt crystallization to enhance purity . Key parameters include temperature control (25–50°C), solvent selection (THF or DMF), and stoichiometric ratios of amine/ketone precursors. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity.

Q. Which analytical techniques are critical for structural validation of this thiomorpholine derivative?

- Methodological Answer : Single-crystal X-ray diffraction (as in , resolving bond angles and torsional strain ) combined with H/C NMR (to confirm fluorophenoxy and thiomorpholine proton environments) and high-resolution mass spectrometry (HRMS) are essential. For crystalline derivatives, powder X-ray diffraction (PXRD) can assess polymorphism, while FT-IR verifies carbonyl (C=O) and thiomorpholine (C-S) functional groups.

Q. What preliminary biological screening models are suitable for assessing this compound’s activity?

- Methodological Answer : Initial screening in in vitro ion channel assays (e.g., tetrodotoxin-sensitive sodium channels, as in ) or receptor-binding studies (e.g., serotonin receptors, given structural analogs like AMI-193 ) is recommended. Use HEK293 cells transfected with target receptors and patch-clamp electrophysiology to evaluate modulation. For antimicrobial potential, fungal models like Fusarium oxysporum ( ) with LC-MS metabolomics can identify activity correlations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different experimental systems?

- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., cell type, concentration ranges). For example, sodium channel inhibition in dorsal root ganglia ( ) may differ from CNS models due to isoform expression. Systematically compare:

- Pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability via liver microsomes).

- Tissue-specific receptor/ion channel isoforms (qPCR profiling).

- Use orthogonal assays (e.g., fluorescence-based calcium flux vs. electrophysiology) to confirm target engagement.

Q. What strategies optimize the structure-activity relationship (SAR) of fluorophenoxy-thiomorpholine derivatives?

- Methodological Answer :

- Computational : Molecular docking (AutoDock Vina) to map fluorophenoxy interactions with receptor binding pockets (e.g., 5-HT receptors ).

- Synthetic : Introduce substituents at the propanone carbonyl (e.g., methyl, trifluoromethyl) or modify thiomorpholine ring size (e.g., thiazinan vs. morpholine, as in ).

- Biological : Test analogs in ex vivo tissue models (e.g., guinea pig ileum for serotonergic activity) to correlate SAR with functional responses.

Q. What advanced pharmacokinetic (PK) studies are critical for preclinical development?

- Methodological Answer :

- Absorption/Distribution : Parallel artificial membrane permeability assay (PAMPA) for intestinal absorption; plasma stability assays (37°C, 1–24 hrs).

- Metabolism : LC-MS/MS metabolite identification in hepatocytes; CYP450 inhibition profiling.

- Toxicity : Ames test for mutagenicity; hERG channel inhibition screening (patch-clamp, IC).

Q. How does the fluorophenoxy moiety influence target selectivity compared to non-halogenated analogs?

- Methodological Answer : The 4-fluorophenoxy group enhances lipophilicity (logP +0.5–1.0) and π-π stacking in hydrophobic binding pockets. Compare with chloro/bromo analogs ( ) in radioligand displacement assays (e.g., H-spiperone for dopamine D2 receptors). Fluorine’s electronegativity may also alter hydrogen-bonding networks, as seen in crystallographic studies of similar spiro compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.